(4S,7R,8R,10S,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
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Overview
Description
LSM-6375 is a kaurane diterpenoid.
Scientific Research Applications
Synthesis and Photochemistry
A study focused on the synthesis and photochemistry of related complex bicyclic compounds, exploring their preparation and photodegradation reactions. This research contributes to the understanding of the chemical behavior of similar bicyclic compounds under various conditions, which could be relevant for the compound (Miesen, Dongen, & Meijer, 2010).
Oxetane Formation
Research into oxetane formation by 1,3-migration in related bicyclic cations provides insights into the reaction mechanisms and structural transformations of bicyclic compounds. This knowledge can be applied to understand the chemical properties and potential reactions of the specified compound (Mosimann & Vogel, 2000).
Biological Activity of Heterocyclic Compounds
The synthesis and testing of novel heterocyclic compounds, including those with structural similarities to the specified compound, for their biological properties, such as cytotoxic effects, could provide a foundation for exploring the potential biological applications of the compound (Kuran et al., 2013).
Asymmetric Synthesis in Aqueous Solution
A study on the asymmetric synthesis of bicyclic amino acid derivatives, which may be structurally related to the compound , offers valuable insights into the synthesis techniques and potential applications in creating structurally complex molecules (Waldmann & Braun, 1991).
Synthesis of Bioactive Peroxides
Research into the synthesis of bioactive peroxides, particularly those with bicyclic structures, can provide a framework for understanding the potential applications of similar bicyclic compounds in medicinal chemistry and drug discovery (Griesbeck, Bräutigam, Kleczka, & Raabe, 2017).
Properties
Molecular Formula |
C22H33NO3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(4S,7R,8R,10S,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12?,13?,14-,15?,16?,17-,18-,19+,20-,21-,22?/m0/s1 |
InChI Key |
AZAZKLKDEOMJBJ-MQGSOIAOSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]1C(CC23)[C@]56C4C[C@@H](C(C5)C(=C)[C@H]6O)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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